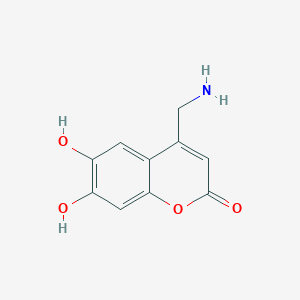

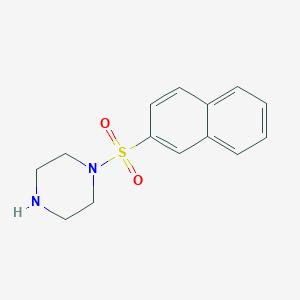

1-(Naphthalene-2-sulfonyl)-piperazine

Descripción general

Descripción

Synthesis Analysis

1-(Naphthalene-2-sulfonyl)-piperazine and its derivatives have been synthesized through various methods. For instance, the synthesis and structure-activity relationship (SAR) of (piperazin-1-yl-phenyl)-arylsulfonamides, which include naphthalene-2-sulfonic acid derivatives, have been explored for their affinity towards serotonin receptors, indicating the compound's relevance in medicinal chemistry (Park et al., 2010). Microwave-assisted synthesis methods have also been developed for efficient generation of related compounds, showcasing the advancements in synthetic techniques (Williams et al., 2010).

Molecular Structure Analysis

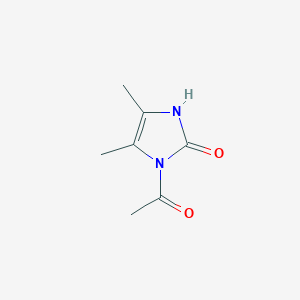

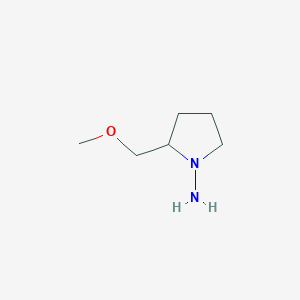

The molecular structure of 1-(Naphthalene-2-sulfonyl)-piperazine derivatives has been characterized through various spectroscopic techniques. X-ray crystallography studies have provided detailed insights into the compound's conformation and geometry, revealing the piperazine ring's chair conformation and the sulfonate group's attachment to the naphthalene ring (Naveen et al., 2009).

Chemical Reactions and Properties

1-(Naphthalene-2-sulfonyl)-piperazine participates in various chemical reactions, illustrating its versatile reactivity. For example, its derivatives undergo nucleophilic substitution reactions with Grignard reagents, leading to ligand-coupling reactions and the formation of atropisomeric compounds (Baker et al., 1995). Such reactions highlight the compound's potential in synthetic organic chemistry.

Physical Properties Analysis

The physical properties of 1-(Naphthalene-2-sulfonyl)-piperazine, such as solubility, melting point, and crystallinity, are crucial for its applications in chemical synthesis and pharmaceutical formulation. While specific studies on these properties are limited, the general understanding of arylsulfonamide derivatives provides insight into their behavior in different solvents and under various temperature conditions.

Chemical Properties Analysis

The chemical properties of 1-(Naphthalene-2-sulfonyl)-piperazine, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for its utility in chemical synthesis and drug design. Its derivatives exhibit significant inhibition potential against bacterial strains, indicating their antibacterial properties (Abbasi et al., 2020).

Aplicaciones Científicas De Investigación

Serotonin Receptor Ligands

Compounds derived from 1-(Naphthalene-2-sulfonyl)-piperazine have been identified as ligands for serotonin receptors, such as the 5-HT(6) receptor. These derivatives exhibit high binding affinities and selectivity, making them potential candidates for cognitive enhancement and treatment of CNS disorders. For instance, a specific derivative showed significant binding affinity toward the 5-HT(6) receptor with good selectivity over other serotonin and dopamine receptors, indicating its potential use in therapeutic applications related to serotonin signaling (C. Park et al., 2011).

Antipsychotic Agents

Another study focused on (piperazin-1-yl-phenyl)-arylsulfonamides, synthesized to show high affinities for both 5-HT(2C) and 5-HT(6) receptors, presenting a novel series of atypical antipsychotic agents. These compounds, including derivatives of naphthalene-2-sulfonic acid, demonstrate considerable antagonistic activity for both receptors, suggesting their utility in the development of new treatments for psychiatric disorders (C. Park et al., 2010).

Antioxidant and Cytotoxic Agents

1-(Naphthalene-2-sulfonyl)-piperazine derivatives have also been evaluated for their antioxidant activity and cytotoxic effects against cancer cell lines. Compounds with this moiety have shown excellent free radical scavenging efficacies and anticipated cytotoxic effects against cancer cell lines, underlining their potential in cancer therapy and as antioxidant agents (B. Mistry et al., 2016).

Chemical Sensing and Imaging

A dansyl-based chemosensor incorporating 1-(Naphthalene-2-sulfonyl)-piperazine has been developed for detecting Cu2+ ions with high selectivity and sensitivity. This chemosensor demonstrates potential applications in environmental monitoring and biological imaging, showing the versatility of 1-(Naphthalene-2-sulfonyl)-piperazine derivatives in chemical sensing (Juyoung Chae et al., 2019).

Enhancing Nerve Growth Factor's Activity

The compound 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252) was synthesized to potentiate nerve growth factor-induced neurite outgrowth. This research suggests the compound's potential in promoting neural growth and recovery, highlighting its significance in neurological research and therapy (Alfred L Williams et al., 2010).

Safety And Hazards

Propiedades

IUPAC Name |

1-naphthalen-2-ylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c17-19(18,16-9-7-15-8-10-16)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11,15H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWPAXRMRPPQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351579 | |

| Record name | 1-(Naphthalene-2-sulfonyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203182 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(Naphthalene-2-sulfonyl)-piperazine | |

CAS RN |

179051-76-4 | |

| Record name | 1-(Naphthalene-2-sulfonyl)-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

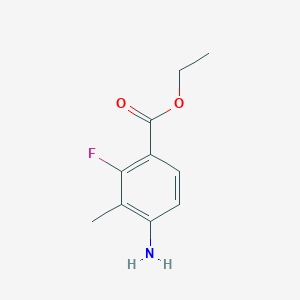

![Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B70957.png)

![3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene](/img/structure/B70960.png)

![43,44-Di(propan-2-yloxy)-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B70962.png)

![Hydroxy[(4-methoxybenzoyl)amino]acetic acid](/img/structure/B70976.png)

![5-[(7-Chloro-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B70977.png)